4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, a tetrazole ring, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and tetrazole intermediates. The final step involves the coupling of these intermediates with a butanamide derivative under specific reaction conditions.
Preparation of 2,4-dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenating agent.
Synthesis of 3-(1H-tetrazol-1-yl)phenyl intermediate: This involves the cyclization of an azide precursor with a phenyl derivative under acidic conditions.
Coupling Reaction: The final step involves the reaction of the dichlorophenoxy intermediate with the tetrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzyme active sites, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)phenyl derivatives: Compounds with similar tetrazole rings but different substituents.
Dichlorophenoxy derivatives: Compounds with the dichlorophenoxy group but different functional groups attached.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its combination of the dichlorophenoxy and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.
Properties
Molecular Formula |
C17H15Cl2N5O2 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H15Cl2N5O2/c18-12-6-7-16(15(19)9-12)26-8-2-5-17(25)21-13-3-1-4-14(10-13)24-11-20-22-23-24/h1,3-4,6-7,9-11H,2,5,8H2,(H,21,25) |
InChI Key |
QGKMETGZANWMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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